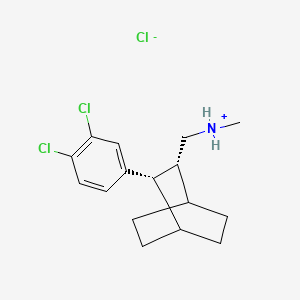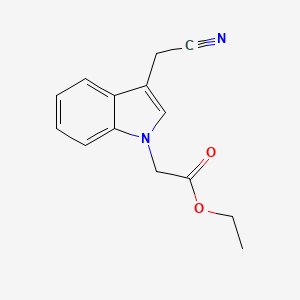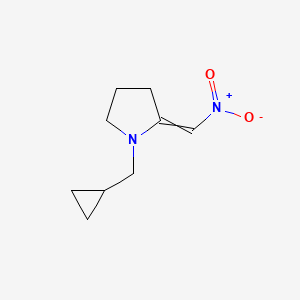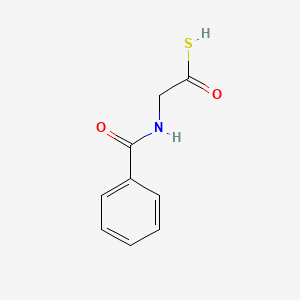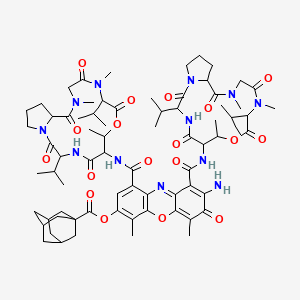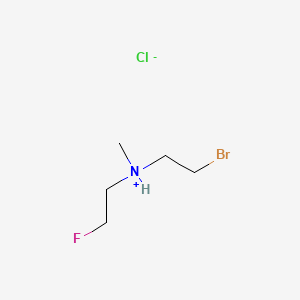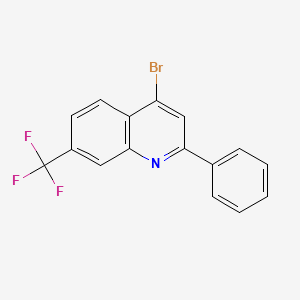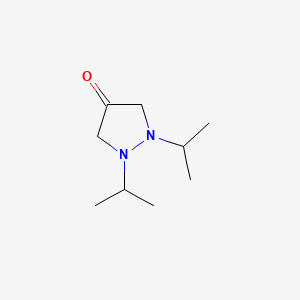
4-Bromo-5,7-dichloro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloro-2-phenylquinoline typically involves the bromination and chlorination of 2-phenylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
化学反応の分析
Types of Reactions
4-Bromo-5,7-dichloro-2-phenylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the reactivity of the compound .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens .
科学的研究の応用
4-Bromo-5,7-dichloro-2-phenylquinoline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-5,7-dichloro-2-phenylquinoline involves its interaction with molecular targets, such as proteins or enzymes, through its halogenated quinoline structure. The specific pathways and targets depend on the context of its use in research or applications .
類似化合物との比較
Similar Compounds
4-Bromo-6-chloro-2-phenylquinoline: Another halogenated quinoline with similar structural properties.
5,7-Dichloro-2-phenylquinoline: Lacks the bromine atom but shares the dichloro and phenylquinoline structure.
Uniqueness
4-Bromo-5,7-dichloro-2-phenylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized research applications .
特性
CAS番号 |
1189106-20-4 |
|---|---|
分子式 |
C15H8BrCl2N |
分子量 |
353.0 g/mol |
IUPAC名 |
4-bromo-5,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
InChIキー |
NBCWIRBBCYWHLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
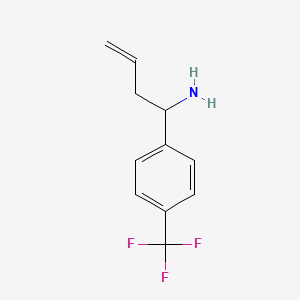
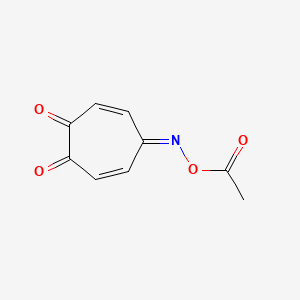
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
